molecular formula C17H19N3O3S B5551558 4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide

4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No. B5551558
M. Wt: 345.4 g/mol
InChI Key: WPIILTPYKOWHQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves reactions starting from simple sulfonamide precursors. For example, 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide is synthesized by reacting 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide in the presence of acetic acid in ethanol, a process that could be adapted for the synthesis of 4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide by choosing appropriate starting materials and reaction conditions (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques. For instance, Schiff base compounds derived from sulfonamides have been studied using MS, IR, 1H NMR, 13C NMR, and crystallography to determine their structure, as seen in the study by Yıldız et al., which could provide insights into the structure of 4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide (Yıldız, Ünver, Erdener, & Iskeleli, 2010).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, reflecting their reactivity and chemical properties. For example, effective recognition of different types of amino groups in aminobenzenesulfonamides through N-alkylation with alcohols demonstrates the versatility and reactivity of sulfonamide compounds, which could be relevant to the study of 4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide (Lu, Ma, Qu, & Li, 2015).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. The crystal structure and spectroscopic studies provide valuable information on the physical properties of these compounds, as illustrated in studies of similar compounds (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications and behaviors of sulfonamide compounds. Investigations into the reactivity of sulfonamide compounds with various reagents and under different conditions shed light on their chemical properties, as seen in the rearrangement reactions of sulfonamide derivatives (Stankyavichus, Stankyavichene, & Terent’ev, 1999).

Scientific Research Applications

Pharmacological Properties and Clinical Use of Sulfonamide Derivatives

Metoclopramide, a compound with structural similarity in terms of sulfonamide linkage, is extensively studied for its pharmacological properties, including effects on gastrointestinal motility and antiemetic capabilities. Its ability to promote gastric emptying and potential in diagnostic radiology exemplifies the clinical relevance of sulfonamide derivatives in medical treatments and procedures (Pinder et al., 2012).

Environmental Impact and Aquatic Behavior

Research on parabens, structurally distinct but relevant due to the presence of benzenesulfonamide in environmental studies, sheds light on the occurrence, fate, and behavior of similar compounds in aquatic environments. These studies highlight the persistence and bioaccumulation potential of such compounds, underscoring the importance of understanding environmental impacts in scientific research (Haman et al., 2015).

Role in Antimicrobial Agents

Benzofuran derivatives have been identified as promising scaffolds for antimicrobial agents, suggesting that compounds with similar structural features, including sulfonamide groups, could play a significant role in developing new antimicrobial therapies. This application is especially critical in the context of increasing antibiotic resistance, highlighting the ongoing need for novel antimicrobial compounds (Hiremathad et al., 2015).

Potential in Cancer Research

The exploration of indole and its derivatives in synthesizing potential therapeutic agents indicates the importance of compounds like 4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide in cancer research. Indoles' biological activity, particularly in synthesizing compounds with anticancer properties, exemplifies the critical role these structures play in developing new cancer treatments (Taber & Tirunahari, 2011).

properties

IUPAC Name

4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-23-14-4-7-17-16(10-14)12(11-19-17)8-9-20-24(21,22)15-5-2-13(18)3-6-15/h2-7,10-11,19-20H,8-9,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIILTPYKOWHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide

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